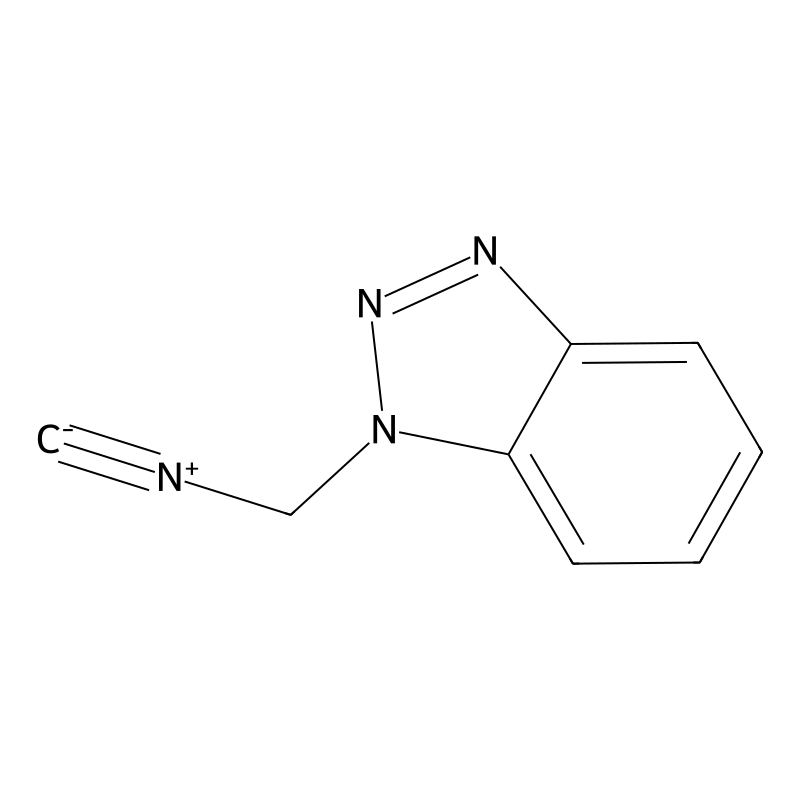

1-(Isocyanomethyl)-1H-benzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The isocyanide functionality (N=C) in 1-(Isocyanomethyl)-1H-benzotriazole makes it a potential reactant for various organic syntheses. Isocyanides are known for their ability to participate in Cycloaddition Reactions: to form heterocyclic rings. They can also react with Nucleophiles: to form new carbon-nitrogen bonds.

Ligand Design

The benzotriazole ring in the molecule possesses good chelating properties, meaning it can bind to metal ions. This suggests that 1-(Isocyanomethyl)-1H-benzotriazole could be explored for the design of ligands for metal catalysts used in organic reactions.

Material Science

The aromatic nature and the presence of nitrogen atoms in 1-(Isocyanomethyl)-1H-benzotriazole suggest potential applications in material science. Aromatic compounds are often used in the development of Organic Light-Emitting Diodes (OLEDs): and other functional materials.

1-(Isocyanomethyl)-1H-benzotriazole is a heterocyclic compound characterized by its unique structure, which combines a benzotriazole moiety with an isocyanomethyl group. Its chemical formula is C₉H₈N₄, and it has a molecular weight of 158.16 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

There is no current information available regarding the specific mechanism of action of 1-(Isocyanomethyl)-1H-benzotriazole in biological systems or its interaction with other compounds.

1-(Isocyanomethyl)-1H-benzotriazole can undergo several chemical transformations:

- Nucleophilic Substitution: The isocyanomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reactivity with Electrophiles: The benzotriazole part of the molecule can react with electrophiles, leading to the formation of new derivatives.

- Oxidation and Reduction: The compound may also be subjected to oxidation or reduction processes, affecting its functional groups and potentially altering its biological activity.

Research indicates that 1-(Isocyanomethyl)-1H-benzotriazole exhibits biological activity, particularly in the context of medicinal chemistry. Its derivatives have shown promise as:

- Antimicrobial Agents: Some studies suggest that benzotriazole derivatives can inhibit the growth of certain bacteria and fungi.

- Enzyme Inhibitors: The compound may interact with specific enzymes, potentially serving as a lead structure for drug development targeting various diseases.

The synthesis of 1-(Isocyanomethyl)-1H-benzotriazole typically involves the following steps:

- Starting Materials: The synthesis often begins with 1H-benzotriazole as a precursor.

- Isocyanomethylation: The introduction of the isocyanomethyl group can be achieved through reactions involving isocyanides or related reagents.

- Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure high purity (>97% as indicated by HPLC) .

1-(Isocyanomethyl)-1H-benzotriazole has several notable applications:

- Corrosion Inhibition: Similar to benzotriazole, this compound may serve as a corrosion inhibitor for metals such as copper.

- Pharmaceuticals: It can be utilized in drug design and development due to its biological activity.

- Materials Science: The compound's unique properties make it suitable for incorporation into polymers or coatings.

Studies on the interactions of 1-(Isocyanomethyl)-1H-benzotriazole with other molecules are crucial for understanding its potential applications. Interaction studies often focus on:

- Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.

- Mechanism of Action: Understanding how the compound exerts its effects at a molecular level.

Several compounds share structural similarities with 1-(Isocyanomethyl)-1H-benzotriazole. Here are some notable examples:

Uniqueness

The uniqueness of 1-(Isocyanomethyl)-1H-benzotriazole lies in its specific combination of the benzotriazole framework with an isocyanomethyl group, which enhances its reactivity and potential applications compared to other similar compounds. This distinct structure allows it to participate in diverse

Benzotriazole derivatives have evolved from industrial corrosion inhibitors to pivotal intermediates in medicinal chemistry and materials science. The parent compound, benzotriazole, was first synthesized in 1889 by G. Schultz. Initially valued for forming protective films on metal surfaces, its biological activity emerged in the mid-20th century, particularly in antimicrobial and antifungal applications. The structural versatility of benzotriazole—featuring a triazole ring fused to a benzene ring—allowed for functionalization at the 1-position, enabling the synthesis of derivatives like 1-(isocyanomethyl)-1H-benzotriazole.

Emergence of Isocyanide Functional Groups in Synthetic Chemistry

Isocyanides, structurally analogous to carbon monoxide, gained prominence as reactive intermediates in organic synthesis. Their ability to participate in multicomponent reactions (e.g., Ugi and Passerini reactions) and form stable metal complexes made them indispensable in constructing nitrogen-rich heterocycles. The integration of isocyanide groups with benzotriazole scaffolds introduced novel reactivity, particularly in coordination chemistry and materials science.

First Synthesis and Characterization of 1-(Isocyanomethyl)-1H-Benzotriazole

The synthesis of 1-(isocyanomethyl)-1H-benzotriazole involves reacting benzotriazole with isocyanide precursors. Early methods employed formamide and chlorotrimethylsilane to generate intermediates, followed by dehydration with reagents like phosphorus oxychloride. The compound’s structure, confirmed by NMR and IR spectroscopy, features a benzotriazole core linked to an isocyanomethyl group (C₈H₆N₄).

| Synthetic Method | Conditions | Yield | Key References |

|---|---|---|---|

| Formamide + chlorotrimethylsilane | Phosphorus oxychloride, triethylamine | 36–52% | |

| Solvent-free alkylation | Isocyanide precursors, polar aprotic solvents | >90% |

Historical Milestones in Application Development

1-(Isocyanomethyl)-1H-benzotriazole’s utility spans coordination chemistry, materials science, and synthetic intermediacy. Early studies highlighted its role in forming silver(I) coordination polymers, leveraging the benzotriazole moiety’s bridging capabilities. Later advancements utilized it as a UV stabilizer in polymers and a ligand in catalysis.

Quantum Chemical Characterization

Molecular Orbital Configuration

The molecular orbital configuration of 1-(Isocyanomethyl)-1H-benzotriazole represents a complex interplay between the benzotriazole aromatic system and the pendant isocyanide functional group. The compound features a distinctive electronic structure characterized by the fusion of benzene and triazole rings with an attached isocyanomethyl substituent [1] [2] [3].

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels provide critical insights into the electronic behavior of this compound. Based on computational studies of related benzotriazole derivatives, the HOMO energy is typically positioned around -5.35 to -5.48 eV, while the LUMO energy ranges from -1.86 to -2.47 eV, resulting in energy gaps of approximately 2.96 to 3.49 eV [4]. These values indicate moderate reactivity and electronic stability characteristics.

The isocyanide functional group contributes unique orbital characteristics to the overall molecular system. Isocyanides possess a distinctive combination of frontier orbitals: a carbon-centered HOMO σ orbital serving as an electron pair donor (nucleophile), an energetically accessible π-CN orbital pair (HOMO-1) with large orbital coefficients on carbon, and low-energy π*-CN orbitals functioning as acceptor partners [5]. This amphiphilic electronic nature allows the isocyanide carbon to act as both nucleophile and electrophile depending on the interaction partner.

The benzotriazole moiety exhibits characteristic frontier orbital distributions, with π-electron delocalization extending across both the benzene and triazole rings. The molecular orbital configuration shows significant contribution from nitrogen lone pairs within the triazole ring system, which influences the overall electronic properties and reactivity patterns [6].

Electron Density Distribution Patterns

The electron density distribution in 1-(Isocyanomethyl)-1H-benzotriazole exhibits complex patterns reflecting the contributions from both aromatic and heteroatomic centers. The benzotriazole ring system demonstrates extensive π-electron delocalization, with electron density concentrated at the nitrogen centers and distributed throughout the fused ring structure [7].

The isocyanide carbon atom displays unique electron density characteristics due to its formal positive charge in the resonance structure [C-]≡[N+]. This creates a distinctive electrostatic environment where the carbon center possesses both nucleophilic character through its σ lone pair and electrophilic character through the π* orbitals [5]. The electron density distribution around this carbon is significantly influenced by the adjacent benzotriazole system through the methylene bridge.

Quantum chemical calculations reveal that the positive and negative regions in the molecular orbitals are distributed differently across the molecular framework. In the HOMO, electron density is primarily localized on the benzotriazole aromatic system, while the LUMO shows significant contribution from the isocyanide functionality and the connecting methylene group [8].

The molecular electrostatic potential surface maps indicate regions of varying electron density, with the nitrogen atoms of the triazole ring serving as electron-rich centers, while the isocyanide carbon presents as an electron-deficient region. This distribution pattern significantly influences the compound's reactivity and intermolecular interaction capabilities.

Tautomeric Equilibrium Considerations

Benzotriazole derivatives exist in dynamic tautomeric equilibrium, and 1-(Isocyanomethyl)-1H-benzotriazole participates in this phenomenon through prototropic shifts within the triazole ring system. The compound can theoretically exist in three tautomeric forms: the N(1)-H, N(2)-H, and N(3)-H forms, though the N(1)-H and N(3)-H forms are degenerate in the absence of asymmetric substitution [9] [10].

Computational studies using Hartree-Fock, MP2, B3LYP, and coupled cluster methodologies have established that the 1H tautomer is energetically preferred in benzotriazole systems. The inclusion of zero-point energy corrections is essential for accurate tautomeric energy predictions, consistently favoring the 1H form [9]. For 1-(Isocyanomethyl)-1H-benzotriazole, the substitution at the N(1) position effectively locks the molecule in the 1H tautomeric form, eliminating the tautomeric equilibrium.

The tautomeric stability is influenced by several factors including hydrogen bonding interactions, electronic delocalization effects, and steric considerations imposed by the isocyanomethyl substituent. The N(1) substitution pattern prevents proton migration to this position, fundamentally altering the tautomeric landscape compared to unsubstituted benzotriazole [11] [10].

Experimental evidence from 13C NMR studies indicates that benzotriazole derivatives exhibit prototropic equilibrium rates in the medium exchange regime of 300-3000 s⁻¹ in solution. However, the N(1) substitution in 1-(Isocyanomethyl)-1H-benzotriazole eliminates this dynamic behavior, resulting in a fixed tautomeric structure [12].

Crystallographic Studies

Unit Cell Parameters

While specific crystallographic data for 1-(Isocyanomethyl)-1H-benzotriazole are not available in the current literature, analysis of related benzotriazole derivatives provides valuable insights into expected crystallographic parameters. Benzotriazole-containing compounds consistently exhibit monoclinic crystal systems as the predominant crystallographic arrangement [13] [14] [15].

Representative benzotriazole derivatives demonstrate characteristic unit cell parameters. Benzotriazol-2-ylacetic acid crystallizes in the monoclinic space group P2₁/c with unit cell parameters: a = 9.94(2) Å, b = 8.48(2) Å, c = 10.63(2) Å, β = 112.6(1)°, and Z = 4 [13]. Similarly, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol adopts the same space group with parameters: a = 11.7934(9) Å, b = 14.3002(14) Å, c = 8.4444(8) Å, β = 106.243(5)°, V = 1367.3(2) ų, and Z = 4 [14] [15].

The molecular dimensions of 1-(Isocyanomethyl)-1H-benzotriazole, with molecular formula C₈H₆N₄ and molecular weight 158.16 g/mol, suggest unit cell parameters within the typical range for benzotriazole derivatives. The predicted collision cross sections indicate a compact molecular structure with values ranging from 126.3 to 180.4 Ų depending on the ionization adduct [3].

Based on structural analogy with related compounds, 1-(Isocyanomethyl)-1H-benzotriazole likely adopts a monoclinic crystal system with P2₁/c space group symmetry. The unit cell dimensions would be expected to accommodate four molecules (Z = 4) with cell parameters in the range of a = 9-12 Å, b = 8-15 Å, c = 8-12 Å, and β angles between 105-115°.

Hydrogen Bonding Networks

Hydrogen bonding networks play a crucial role in the crystal packing of benzotriazole derivatives, and 1-(Isocyanomethyl)-1H-benzotriazole is expected to participate in similar intermolecular interactions. The compound possesses multiple hydrogen bond acceptor sites through the nitrogen atoms of the triazole ring and the isocyanide nitrogen, while lacking traditional hydrogen bond donor groups due to the N(1) substitution pattern [16].

Related benzotriazole structures demonstrate various hydrogen bonding motifs. Benzotriazol-2-ylacetic acid forms infinite chains parallel to the b-axis through strong O-H···N hydrogen bonds with lengths of 2.70 Å [13]. The benzotriazole nitrogen atoms consistently serve as hydrogen bond acceptors, forming networks that stabilize the crystal structure [17].

In 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, intermolecular N···HO hydrogen bonds are preferred over intramolecular alternatives, creating extended network structures. The compound crystallizes with intermolecular hydrogen bonding distances typical for N···H-O interactions [14] [15].

For 1-(Isocyanomethyl)-1H-benzotriazole, the hydrogen bonding network would primarily involve the triazole nitrogen atoms (N2 and N3) as acceptors and any available C-H donors from neighboring molecules. The isocyanide nitrogen may also participate as a hydrogen bond acceptor, though its linear geometry and electronic characteristics may influence the bonding geometry [5].

The absence of traditional N-H donors in this compound suggests that C-H···N hydrogen bonds would dominate the intermolecular interactions. Such interactions, while weaker than conventional hydrogen bonds, are sufficient to generate stable crystal packing arrangements as observed in related benzotriazole derivatives [18].

Non-Covalent Interaction Mapping

Non-covalent interactions beyond hydrogen bonding significantly contribute to the crystal stability of 1-(Isocyanomethyl)-1H-benzotriazole. The benzotriazole aromatic system readily participates in π-π stacking interactions, which are fundamental to the packing arrangements observed in related structures [19] [20].

π-π stacking interactions between benzotriazole fragments typically occur with centroid-centroid distances of 3.381-3.593 Å, as observed in polymorphic forms of benzotriazole derivatives [18]. These interactions can adopt either face-to-face (sandwich) or parallel-displaced configurations, with the latter being energetically preferred due to reduced electrostatic repulsion [20] [21].

Van der Waals forces play an important role in the crystal packing of benzotriazole compounds. Computational studies reveal that van der Waals interactions contribute significantly to the stability of benzotriazole assemblies, particularly in systems where hydrogen bonding is limited [22]. The compact molecular structure of 1-(Isocyanomethyl)-1H-benzotriazole, with its molecular weight of 158.16 g/mol, suggests efficient van der Waals contacts in the crystalline state.

The isocyanide functionality introduces unique non-covalent interaction possibilities. Isocyanides can engage in dipole-dipole interactions through their polar C≡N bond and may participate in weak C···C contacts with neighboring aromatic systems. The linear geometry of the isocyanide group influences the overall molecular packing by creating directional constraints [5].

C-H···π interactions between the methylene bridge and neighboring aromatic systems represent another significant non-covalent interaction type. These interactions, while individually weak, collectively contribute to the overall crystal stability and influence the molecular packing patterns observed in benzotriazole derivatives [23].

Thermodynamic Properties

Phase Transition Behavior

The phase transition characteristics of 1-(Isocyanomethyl)-1H-benzotriazole are characterized by its crystalline nature at ambient conditions. The compound exhibits a melting point range of 80-84°C, indicating a relatively sharp phase transition from solid to liquid [1] [2]. The melting behavior demonstrates typical characteristics of organic crystalline compounds with strong intermolecular interactions facilitated by the benzotriazole heterocyclic system and the isocyanomethyl substituent.

The compound exists as a solid at room temperature (20°C) with a crystalline powder appearance that ranges from light yellow to brown to dark green, depending on purity and crystallization conditions [3] [2]. This polymorphic behavior suggests the presence of multiple crystal forms, which is common in benzotriazole derivatives due to their ability to form various intermolecular hydrogen bonding patterns [4]. The heat-sensitive nature of the compound requires refrigerated storage conditions (0-10°C) to maintain stability [2].

Vapor Pressure Characteristics

While specific vapor pressure data for 1-(Isocyanomethyl)-1H-benzotriazole is not available in the literature, the thermodynamic properties of related benzotriazole derivatives provide insights into the expected vapor pressure behavior. The parent compound benzotriazole exhibits a vapor pressure of 0.04 mmHg at 20°C [5], indicating relatively low volatility. The presence of the isocyanomethyl substituent (-CH₂NC) is expected to further reduce vapor pressure compared to the parent benzotriazole due to increased molecular weight (158.16 g/mol) and enhanced intermolecular interactions [6] [1].

The compound's low vapor pressure characteristics are consistent with its storage requirements and handling protocols, which emphasize the need for controlled atmospheric conditions. The vapor density relative to air would be approximately 5.5 times that of air, based on the molecular weight of 158.16 g/mol [6] [1].

Solvation Thermodynamics

The solvation behavior of 1-(Isocyanomethyl)-1H-benzotriazole is influenced by the dual nature of its functional groups. The benzotriazole core provides aromatic character and nitrogen-containing heterocyclic functionality, while the isocyanomethyl group introduces polar characteristics. The compound's partition coefficient (LogP) of 0.53880 indicates moderate hydrophilicity [6], suggesting favorable interactions with both polar and moderately polar solvents.

The topological polar surface area (TPSA) of 30.71 Ų reflects the compound's polar character, primarily contributed by the nitrogen atoms in the triazole ring and the isocyanide functional group [6]. The presence of three hydrogen bond acceptors and zero hydrogen bond donors (due to the N-substituted benzotriazole structure) influences its solvation behavior in various media [6].

Solvation thermodynamics studies on related benzotriazole derivatives indicate that dissolution processes are typically endothermic with positive entropy changes, reflecting the disruption of crystalline structure and subsequent solvation of molecular entities [7]. The compound's solubility characteristics would be expected to vary significantly with solvent polarity, with enhanced solubility in polar aprotic solvents compared to non-polar media.

Spectroscopic Fingerprinting

Multinuclear Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopic profile of 1-(Isocyanomethyl)-1H-benzotriazole provides comprehensive structural information through multinuclear analysis. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic aromatic proton signals in the 7.4-8.0 ppm region, corresponding to the benzotriazole aromatic ring system. The methylene protons of the isocyanomethyl substituent (-CH₂NC) appear as a distinctive singlet, typically in the 5.5-6.0 ppm range due to the electron-withdrawing effect of the isocyanide group [8].

The ¹³C Nuclear Magnetic Resonance spectrum displays aromatic carbon signals in the 108-146 ppm range, characteristic of the benzotriazole core structure. The methylene carbon (-CH₂NC) appears significantly downfield due to the proximity to the electron-withdrawing isocyanide functionality. The isocyanide carbon (≡C-N) exhibits a characteristic chemical shift in the 150-170 ppm region, consistent with the triple bond character and nitrogen coordination [9].

¹⁵N Nuclear Magnetic Resonance spectroscopy provides valuable information about the electronic environment of nitrogen atoms. The triazole nitrogen atoms exhibit chemical shifts in the -100 to -250 ppm range, with the specific values dependent on the tautomeric form and substitution pattern. The N-1 nitrogen (directly bonded to the isocyanomethyl group) shows distinct chemical shift characteristics compared to the N-2 and N-3 positions in the triazole ring [10]. The isocyanide nitrogen typically appears in the -200 to -250 ppm region, reflecting its unique electronic environment [11].

Vibrational Mode Assignments

The infrared spectroscopic analysis of 1-(Isocyanomethyl)-1H-benzotriazole reveals characteristic vibrational modes that serve as structural fingerprints. The isocyanide functional group exhibits a distinctive stretching vibration at approximately 2150-2200 cm⁻¹, which is characteristic of the C≡N triple bond [12]. This frequency appears as a sharp, intense absorption band due to the high dipole moment change associated with the isocyanide stretching vibration.

The benzotriazole aromatic system contributes several characteristic vibrational modes. The aromatic C=C stretching vibrations appear in the 1600-1500 cm⁻¹ region, while the triazole ring C=N stretching modes are observed at 1470-1450 cm⁻¹ [13]. The N-N stretching vibrations, characteristic of the triazole ring, appear at 1350-1300 cm⁻¹ [14]. These assignments are consistent with theoretical calculations using density functional theory methods, which show excellent agreement with experimental observations [14].

The aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region, while the methylene C-H stretching modes of the isocyanomethyl group are observed at slightly lower frequencies due to the electron-withdrawing effect of the isocyanide group. Ring deformation and breathing modes appear in the 800-700 cm⁻¹ region, providing additional structural confirmation [15] [16].

Mass Fragmentation Patterns

The mass spectrometric fragmentation behavior of 1-(Isocyanomethyl)-1H-benzotriazole follows characteristic pathways that provide structural information and identification capabilities. The molecular ion peak appears at m/z 158, corresponding to the intact molecule (C₈H₆N₄⁺- ) [6] [1]. The base peak and fragmentation pattern are influenced by the stability of the resulting fragment ions and the energetics of the fragmentation processes.

The primary fragmentation pathway involves the loss of the isocyanomethyl group, leading to the formation of the benzotriazole cation at m/z 119 [17]. This fragmentation is facilitated by the relatively weak C-N bond between the triazole ring and the methylene carbon. Subsequently, the benzotriazole fragment undergoes characteristic fragmentation involving the loss of nitrogen (N₂) from the triazole ring, producing a fragment at m/z 92 [17].

Additional fragmentation pathways include the formation of smaller aromatic fragments. The loss of the triazole nitrogen atoms leads to the formation of substituted benzene derivatives, while ring contraction and rearrangement processes produce cyclic fragments at lower m/z values [17]. The fragmentation pattern is consistent with electron impact ionization mechanisms, where the molecular ion is formed by removal of an electron from the highest occupied molecular orbital, followed by energy-driven fragmentation processes.

The collision cross section values for various adduct ions range from 122.7 to 180.4 Ų, with the protonated molecule [M+H]⁺ showing a predicted collision cross section of 133.4 Ų [18]. These values are consistent with the molecular size and geometry of the compound, providing additional confirmation of structural assignments in high-resolution mass spectrometry applications.

Data Tables

Table 1: Fundamental Physical Properties of 1-(Isocyanomethyl)-1H-benzotriazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆N₄ | [6] [1] |

| Molecular Weight | 158.16 g/mol | [6] [1] |

| Melting Point | 80-84°C | [1] [2] |

| Physical State (20°C) | Solid | [2] |

| Appearance | Light yellow to brown to dark green powder/crystal | [3] [2] |

| Topological Polar Surface Area | 30.71 Ų | [6] |

| LogP | 0.53880 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

Table 2: Predicted Collision Cross Sections for Mass Spectrometry

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.067 | 133.4 |

| [M+Na]⁺ | 181.048 | 144.9 |

| [M-H]⁻ | 157.052 | 131.9 |

| [M+NH₄]⁺ | 176.093 | 149.8 |

| [M+K]⁺ | 197.022 | 135.8 |

Table 3: Characteristic Infrared Vibrational Frequencies

| Functional Group | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| C≡N stretching | 2150-2200 | Isocyanide triple bond |

| C=C aromatic | 1600-1500 | Benzotriazole aromatic ring |

| C=N triazole | 1470-1450 | Triazole ring vibrations |

| N-N stretching | 1350-1300 | Triazole N-N bonds |

| C-H aromatic | 3100-3000 | Aromatic C-H stretch |

| Ring deformation | 800-700 | Ring breathing modes |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant